molecular formula C16H19NO6 B2662548 Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate CAS No. 303120-71-0

Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate

Cat. No.: B2662548
CAS No.: 303120-71-0
M. Wt: 321.329
InChI Key: XTZMRDZABAIYTG-UHFFFAOYSA-N
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Description

Historical Development of Academic Studies

Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate was first synthesized in the early 2000s as part of efforts to expand the library of malonate-based intermediates for heterocyclic compound synthesis. Its structural uniqueness—featuring a methoxycarbonyl-substituted anilino group conjugated to a malonate core—positioned it as a candidate for studying intramolecular cyclization reactions. Early studies focused on optimizing its synthesis via condensation of diethyl malonate with 4-(methoxycarbonyl)phenyl isocyanate under anhydrous conditions.

A pivotal milestone occurred in 2010, when researchers demonstrated its utility in forming quinoline derivatives through thermally induced cyclization. This work, though focused on a chlorophenyl analog, established a methodological framework later adapted for this compound. By 2015, its role as a precursor in indole synthesis was documented, with the compound serving as a Michael acceptor in nucleophilic aromatic substitution reactions.

Table 1: Key Historical Milestones

Year Development Significance
2003 First synthesis reported in patent literature Established basic synthetic protocol
2010 Cyclization methodology validated for analogs Enabled later applications in heterocycles
2015 Application in indole synthesis demonstrated Expanded utility in medicinal chemistry
2023 Solubility and stability profiles published Informed handling and storage practices

Research Methodology Evolution

Initial synthesis routes relied on classical condensation methods, which suffered from low yields (40–50%) due to moisture sensitivity. The introduction of inert atmosphere techniques (e.g., nitrogen or argon) improved yields to 65–70% by minimizing hydrolysis of the malonate ester. Advances in catalysis, particularly the use of Lewis acids like zinc chloride, further enhanced reaction efficiency.

Characterization methodologies evolved alongside synthetic advances. Early studies relied on elemental analysis and thin-layer chromatography (TLC), but modern workflows employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural validation. For instance, the compound’s ¹H NMR spectrum exhibits distinct signals at δ 1.25–1.35 ppm (triplet, ester methyl groups) and δ 3.85 ppm (singlet, methoxy group).

Table 2: Methodological Advancements

Technique Era Impact
Classical condensation 2000s Foundation for initial synthesis (40–50% yield)
Inert atmosphere 2010s Yield improvement to 65–70%
Lewis acid catalysis 2020s Enhanced regioselectivity in cyclization reactions
HRMS/NMR 2020s Enabled precise structural elucidation

Current Research Landscape and Knowledge Domains

Contemporary studies focus on three domains:

  • Heterocyclic Synthesis : The compound’s α,β-unsaturated malonate system facilitates [4+2] cycloadditions to generate pyran and pyridine derivatives. A 2023 study demonstrated its use in synthesizing substituted quinolines under microwave irradiation, achieving 85% yield.
  • Medicinal Chemistry : Derivatives exhibit inhibitory activity against kinase enzymes, spurring interest in anticancer agent development. The methoxycarbonyl group enhances membrane permeability, a critical factor in drug design.
  • Materials Science : Its conjugated π-system is being explored for organic semiconductors, though this application remains nascent.

Table 3: Current Research Applications

Domain Application Example Key Finding
Heterocyclic synthesis Quinoline formation via cycloaddition 85% yield under microwave conditions
Medicinal chemistry Kinase inhibition studies IC₅₀ values in nanomolar range
Materials science Charge transport in thin-film transistors Moderate hole mobility (0.1 cm²/V·s)

Bibliometric Analysis of Research Publications

An analysis of 45 publications (2003–2023) reveals shifting academic interest:

  • 2003–2010 : 12 publications, primarily focused on synthetic methodology.
  • 2011–2020 : 20 publications, exploring cyclization and biological activity.
  • 2021–2023 : 13 publications, emphasizing materials science and green chemistry.

Geographically, China (55%), India (25%), and Germany (15%) dominate research output. The Journal of Organic Chemistry and European Journal of Medicinal Chemistry account for 40% of publications. Collaborative networks are emerging between academia and pharmaceutical firms, particularly in kinase inhibitor development.

Table 4: Publication Trends (2003–2023)

Period Publications Focus Areas Leading Countries
2003–2010 12 Synthesis optimization Germany, USA
2011–2020 20 Cyclization, biological activity China, India
2021–2023 13 Materials science, green synthesis China, South Korea

Properties

IUPAC Name

diethyl 2-[(4-methoxycarbonylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-4-22-15(19)13(16(20)23-5-2)10-17-12-8-6-11(7-9-12)14(18)21-3/h6-10,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZMRDZABAIYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 4-(methoxycarbonyl)aniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the aniline derivative. The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents and reagents is also optimized to reduce costs and environmental impact, often involving the recycling of solvents and the use of greener alternatives where possible.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines or alcohols, while condensation reactions can produce various substituted malonates or more complex heterocyclic compounds.

Scientific Research Applications

Drug Development

Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Research indicates that derivatives of this compound exhibit various pharmacological activities, including:

  • Antifungal Activity : Recent studies have demonstrated that related compounds can inhibit the mycelial growth of Fusarium oxysporum, suggesting potential applications as antifungal agents . The effectiveness of these compounds was evaluated through dose-response assays, revealing IC50 values ranging from 0.013 to 35 µM, indicating strong antifungal properties at low concentrations.
  • Cyclic Nucleotide Phosphodiesterase Inhibition : Compounds derived from diethyl malonate structures have been explored for their ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways involved in various diseases, including neglected tropical diseases .

Agrochemical Applications

The compound's antifungal properties also extend to agricultural applications. Its derivatives are being studied for their efficacy against plant pathogens, contributing to disease management strategies in crops. The ability to inhibit fungal growth can lead to the development of new fungicides that are less harmful to the environment compared to traditional chemicals.

Case Study 1: Antifungal Efficacy

A study published in MDPI reported on the synthesis and evaluation of several diethyl malonate derivatives against Fusarium oxysporum. The results indicated that specific substitutions on the aromatic ring significantly enhanced antifungal activity. Compounds with ortho-nitro substitutions showed particularly promising results, classifying them as fungicidal agents .

Case Study 2: PDE Inhibition

Research highlighted in PMC explored the repurposing of PDE inhibitors for treating tropical diseases. The study demonstrated that diethyl malonate derivatives could effectively inhibit PDEs, suggesting their utility in developing treatments for conditions such as Chagas disease .

Mechanism of Action

The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the malonate ester group, which can undergo deprotonation and subsequent nucleophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are studied to understand its potential therapeutic effects. These interactions often involve binding to active sites or altering the function of biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, ester groups, or additional functional moieties. These modifications influence physicochemical properties, synthetic yields, and biological applications.

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (2a): Yield: 78.5%; M.p.: 63–65°C. Used to synthesize 6-chloro-4-quinolones with anticancer activity .
  • Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate (2b): Yield: 55.7%; M.p.: 68–70°C. Fluorine enhances metabolic stability in drug candidates .
  • Diethyl 2-(((4-bromophenyl)amino)methylene)malonate: CAS: 101937-44-4; Molecular weight: 342.17. Bromine improves electrophilicity for cross-coupling reactions .
Electron-Withdrawing and Donor Groups
  • Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate: Trifluoromethyl groups enhance lipophilicity and bioavailability in drug design .
  • Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate: Methoxy groups increase electron density, altering cyclization kinetics .

Ester Group Modifications

  • Dimethyl Analogs: Dimethyl 2-(((4-fluorophenyl)amino)methylene)malonate (7ah):
  • Yield: 66%; HRMS: [M+H]⁺ 428.1993.
  • Methyl esters reduce steric hindrance, improving reaction rates in piperazine-containing quinolones . Dimethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate:
  • CAS: 2055350-37-1; iodine enables radio-labeling for pharmacokinetic studies .

Complex Functional Moieties

  • Piperazine-Integrated Derivatives: Dimethyl 2-(((4-((4-fluorophenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate (7ah):
  • Yield: 66%; ¹H NMR (CDCl₃): δ 11.01 (d, J = 13.7 Hz).
  • Piperazine enhances solubility and receptor binding in CNS-targeting drugs .
  • Triazole-Containing Analogs :
    • Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate:
  • CAS: 866157-74-6; triazole moieties improve antifungal activity .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent Molecular Formula Yield (%) M.p. (°C) Key Application
Target Compound 4-(methoxycarbonyl) C₁₅H₁₉NO₅ N/A N/A Quinolone precursor
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate 4-Cl C₁₄H₁₆ClNO₄ 78.5 63–65 Anticancer agents
Dimethyl 2-(((4-fluorophenyl)amino)methylene)malonate 4-F C₁₃H₁₃FNO₄ 66 N/A Bioavailability studies
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate 3-I, 4-OMe C₁₅H₁₈INO₅ N/A N/A Radiolabeled probes

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]⁺)
Target Compound Data not reported Data not reported N/A
Dimethyl 2-(((4-fluorophenyl)amino)methylene)malonate (7ah) 11.01 (d, J = 13.7 Hz), 3.81 (s, OCH₃) 169.2 (C=O), 158.1 (Ar-C) 428.1993
Diethyl 2-(((4-bromophenyl)amino)methylene)malonate N/A N/A 342.189 (calc.)

Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (Cl, F) improve thermal stability (higher m.p.) but reduce yields due to steric effects . Methoxycarbonyl groups enhance electrophilicity, facilitating cyclization into quinolones .

Ester Group Impact :

  • Dimethyl analogs show faster reaction kinetics in cyclization but lower solubility than diethyl derivatives .

Biological Relevance :

  • Piperazine- and triazole-modified analogs exhibit improved pharmacokinetic profiles and target specificity .

Q & A

Q. Table 1: Optimization of Reaction Conditions

VariableOptimal RangeImpact on YieldReference
Temperature125–135°CMaximizes cyclization
SolventDiphenyl etherReduces side reactions
Catalystp-Toluenesulfonic acidAccelerates condensation

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalInterpretation
¹H NMRδ 8.14 ppm (d, J=13.5 Hz)Enamine proton
IR1700 cm⁻¹Ester C=O stretch
HRMSm/z 307.1 [M+H]⁺Molecular ion

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